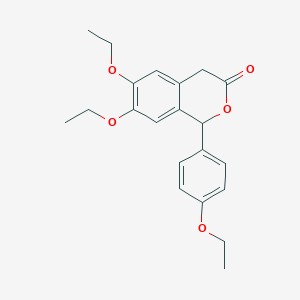
6,7-diethoxy-1-(4-ethoxyphenyl)-1,4-dihydro-3H-isochromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIETHOXY-1-(4-ETHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 6,7-DIETHOXY-1-(4-ETHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves several steps. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 6,7-diethoxy-2-hydroxyacetophenone under acidic conditions to form the intermediate chalcone. This intermediate is then cyclized using a base such as potassium hydroxide to yield the desired benzopyran compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6,7-DIETHOXY-1-(4-ETHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-DIETHOXY-1-(4-ETHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as photochromic or fluorescent materials.
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-1-(4-ETHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6,7-DIETHOXY-1-(4-ETHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can be compared with other benzopyran derivatives, such as:
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-3-one: This compound has similar structural features but different substituents, leading to variations in its biological activity.
6,7-Diethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran-3-one: The absence of the ethoxy group on the phenyl ring may result in different chemical and biological properties. The uniqueness of 6,7-DIETHOXY-1-(4-ETHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(4-ethoxyphenyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C21H24O5/c1-4-23-16-9-7-14(8-10-16)21-17-13-19(25-6-3)18(24-5-2)11-15(17)12-20(22)26-21/h7-11,13,21H,4-6,12H2,1-3H3 |
InChI Key |
BPHLGCOZBZELGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















